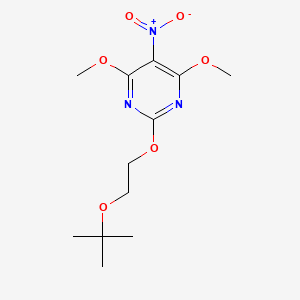
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine is an organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butoxyethoxy, dimethoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxypyrimidine.
Substitution: The tert-butoxyethoxy group is introduced via nucleophilic substitution reactions, often using tert-butyl alcohol and ethylene oxide in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The tert-butoxyethoxy group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, tert-butyl alcohol, ethylene oxide.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-aminopyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: 2-(2-Hydroxyethoxy)-4,6-dimethoxy-5-nitropyrimidine.
Scientific Research Applications
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
- 2-(2-Ethoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
- 2-(2-Methoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
Uniqueness
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine is unique due to the presence of the tert-butoxyethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
CAS No. |
918444-85-6 |
|---|---|
Molecular Formula |
C12H19N3O6 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
4,6-dimethoxy-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-5-nitropyrimidine |
InChI |
InChI=1S/C12H19N3O6/c1-12(2,3)21-7-6-20-11-13-9(18-4)8(15(16)17)10(14-11)19-5/h6-7H2,1-5H3 |
InChI Key |
GITXEPHEKWFOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOC1=NC(=C(C(=N1)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















